N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Agents Targeting P53
A study highlighted the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, showing cytostatic activity against non-small cell lung cancer (NSCLC) cell lines by selectively inducing a dose-dependent response in P53-mutant NSCLC-N6-L16 cells. This suggests a potential application in reactivating P53 mutants in lung cancer treatment (Bazin et al., 2016).
Antifungal Effects
Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives containing a heterocyclic compound showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, indicating its potential as a development into useful antifungal agents (Jafar et al., 2017).
Breast Cancer Chemotherapy
A novel series of selenylated imidazo[1,2-a]pyridines were synthesized and showed promising activity against breast cancer cells, particularly MCF-7 cells. These compounds inhibited cell proliferation and induced apoptosis, establishing them as potential antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Angiotensin II Antagonists
The synthesis and testing of N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with diazine or pyridine moieties demonstrated interaction with AT1 receptors. This study contributes to understanding angiotensin II antagonists' activity, beneficial for developing treatments for hypertension (Harmat et al., 1995).
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-5-6-17(11-15(14)2)23(28)25-18-12-16(7-8-20(18)29-3)19-13-27-21(24-19)9-10-22(26-27)30-4/h5-13H,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSISGUJTIFAIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.